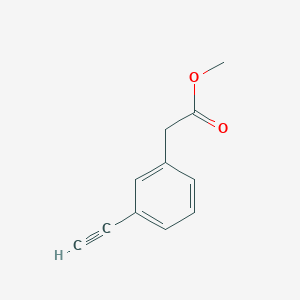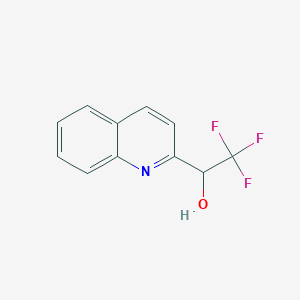
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with trifluoroacetaldehyde. One common method includes the use of a Grignard reagent, where quinoline is reacted with trifluoroacetaldehyde in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
化学反応の分析
Types of Reactions: 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with altered electronic properties .
科学的研究の応用
2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structural features make it a valuable probe in biological studies, especially in understanding enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline moiety can bind to various receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
- 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-ol stands out due to its unique combination of a trifluoromethyl group and a quinoline moiety. This combination imparts distinct electronic and steric properties, making it particularly valuable in drug design and materials science .
特性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)9-6-5-7-3-1-2-4-8(7)15-9/h1-6,10,16H |
InChIキー |
RFZLFHOTVCIOSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


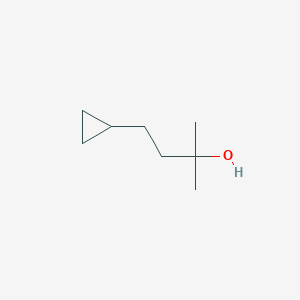
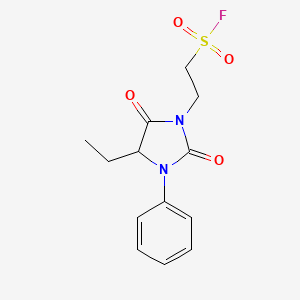
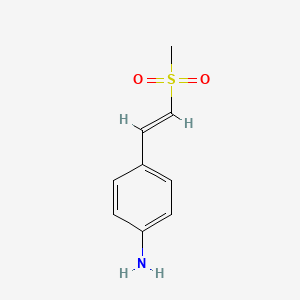
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
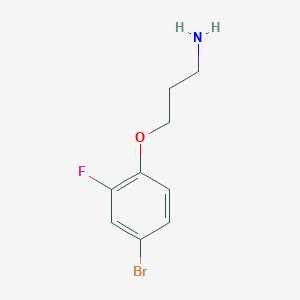
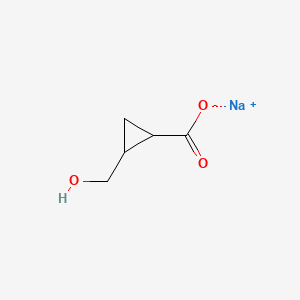
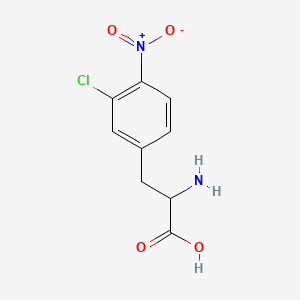
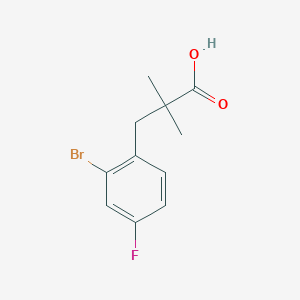


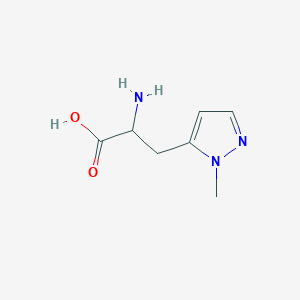
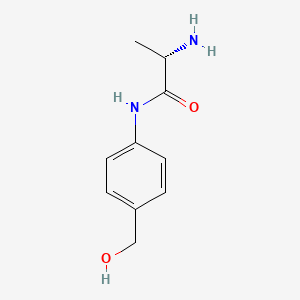
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
